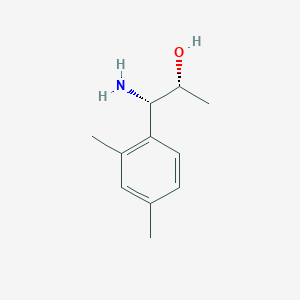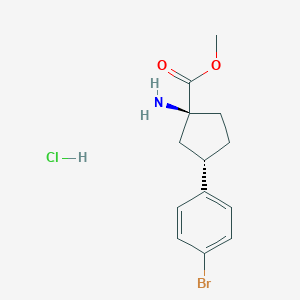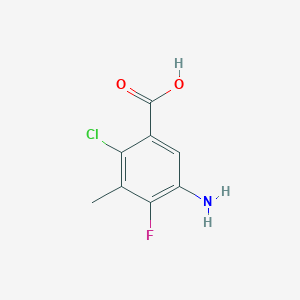
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and a suitable chiral auxiliary.
Formation of Intermediate: The chiral auxiliary is used to induce chirality in the intermediate compound.
Reduction and Protection: The intermediate is then reduced and protected to form the desired chiral compound.
Final Deprotection: The final step involves deprotection to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various commercial products.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol: The enantiomer of the compound with similar properties but different stereochemistry.
1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol: A racemic mixture of the compound.
1-amino-1-(3-chlorophenyl)propan-2-ol: A similar compound lacking the fluorine atom.
Uniqueness
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI-Schlüssel |
UKQZKVLIZLSXJW-SSDLBLMSSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)Cl)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















